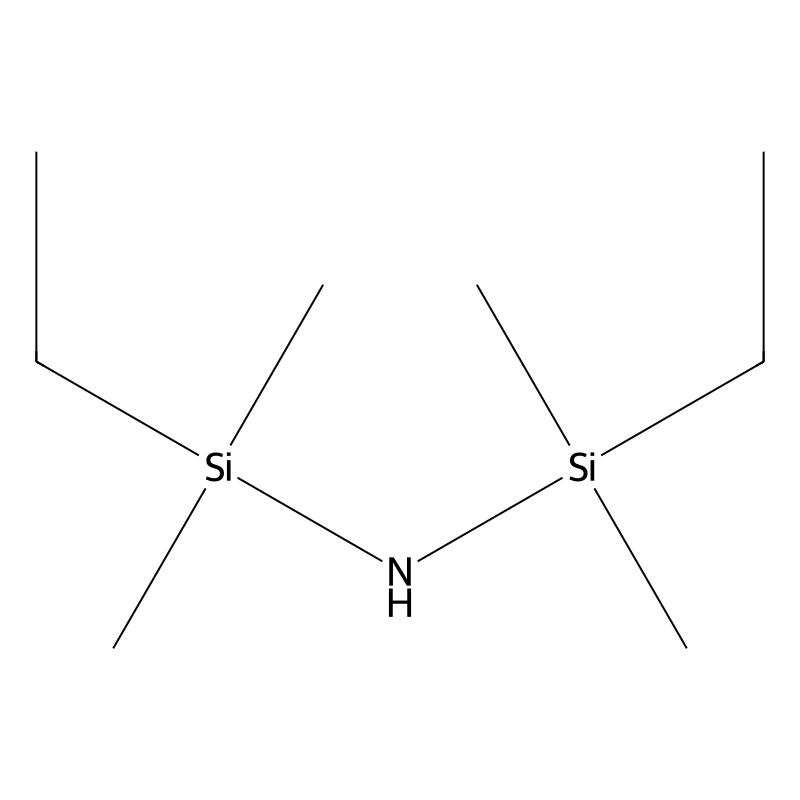

1,3-Diethyl-1,1,3,3-tetramethyldisilazane

Content Navigation

Synthesis requiring strong non-nucleophilic base without metal cation interference? N,N-Bis(trimethylsilyl)ethylamine (CAS 17882-94-9) is a high-boiling, metal-free, non-ionic base that dissolves in hydrocarbons, avoiding ethereal co-solvents. - Non-nucleophilic deprotonation for sensitive organometallic & catalyst synthesis. - Bp ~195°C; safer handling vs. volatile diethylamine. - Homogeneous conditions in hexane, toluene, xylenes. - Ideal precursor for amide bases like lithium diethylamide without cation contamination.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

N,N-Bis(trimethylsilyl)ethylamine, CAS 17882-94-9, is a sterically hindered, non-protic tertiary amine belonging to the N-alkylated organosilicon family. Unlike its N-H containing analog hexamethyldisilazane (HMDS), this compound lacks a reactive proton on the nitrogen atom, defining its primary function not as a silylating agent but as a strong, non-nucleophilic base. Its key procurement-relevant attributes stem from its physical state as a high-boiling point liquid and its chemical nature as a non-ionic base, which makes it a valuable tool in organic synthesis, particularly as a soluble and stable precursor for generating other reactive reagents or for use in metal-sensitive reaction systems.

Procurement Fit

Direct substitution of N,N-Bis(trimethylsilyl)ethylamine with more common silazanes or amines often leads to process failure. The most common silazane, hexamethyldisilazane (HMDS), is primarily used as a silylating agent for protic functional groups (e.g., -OH, -NH), a reaction which relies on the transfer of its N-H proton and the release of ammonia as a byproduct. N,N-Bis(trimethylsilyl)ethylamine lacks this N-H proton and is therefore incapable of performing these silylation reactions, functioning instead as a strong base. Conversely, common organic bases like triethylamine are significantly less sterically hindered and possess lower basicity, failing to provide the specific reactivity profile required in contexts where a non-nucleophilic, powerful deprotonating agent is essential.

Substitution Risk

Safer Liquid Precursor for LiNEt2 Generation

N,N-Bis(trimethylsilyl)ethylamine serves as a high-boiling liquid precursor for the in-situ generation of lithium diethylamide (LiNEt2). Traditional synthesis requires the use of diethylamine, a highly volatile and flammable liquid with a boiling point of only 55.5 °C. The significantly higher boiling point of N,N-Bis(trimethylsilyl)ethylamine provides a critical advantage in process control and safety.

| Evidence Dimension | Boiling Point / Volatility |

| Target Compound Data | approx. 196 °C (for N,N-Bis(trimethylsilyl)ethylamine) |

| Comparator Or Baseline | Diethylamine: 55.5 °C |

| Quantified Difference | >140 °C higher boiling point than the traditional precursor |

| Conditions | Standard atmospheric pressure. |

This dramatic reduction in volatility simplifies handling, allows for more accurate dosing by mass, and significantly lowers the risks associated with flammable and corrosive vapors in a laboratory or manufacturing setting.

High Solubility in Hydrocarbon Solvents

As a neutral, lipophilic molecule, N,N-Bis(trimethylsilyl)ethylamine is highly soluble in non-coordinating hydrocarbon solvents such as hexanes and toluene. This contrasts sharply with common ionic strong bases like Lithium Hexamethyldisilazide (LiHMDS), which exhibit poor solubility in such solvents and often exist as aggregates, requiring coordinating ethers like THF for effective use. The ability to operate in non-polar media expands the available process design window.

| Evidence Dimension | Solubility in Hydrocarbon Solvents |

| Target Compound Data | Miscible / Highly Soluble |

| Comparator Or Baseline | Lithium Hexamethyldisilazide (LiHMDS): Sparingly soluble, forms aggregates |

| Quantified Difference | Qualitative but critical difference between a fully soluble neutral molecule and a sparingly soluble ionic aggregate |

| Conditions | Non-coordinating hydrocarbon solvents (e.g., hexane, toluene) at ambient temperature. |

This enables its use in processes where ether solvents are undesirable due to reactivity or downstream purification challenges, offering greater flexibility in solvent selection for scaled synthesis.

Metal-Free Strong Base for Sensitive Substrates

N,N-Bis(trimethylsilyl)ethylamine provides strong basicity without the presence of metal cations. This is a crucial differentiator from common alkali metal amide bases like LiHMDS, NaHMDS, or KHMDS. The lithium, sodium, or potassium cations in these reagents can act as Lewis acids, promote unwanted side reactions, interfere with catalytic cycles, or cause substrate aggregation. Using a neutral organic superbase like N,N-Bis(trimethylsilyl)ethylamine allows for deprotonation in systems sensitive to such metal ion effects.

| Evidence Dimension | Ionic Composition |

| Target Compound Data | Covalent, metal-free molecule |

| Comparator Or Baseline | Lithium/Sodium/Potassium Hexamethyldisilazide (MHMDS): Ionic salts containing reactive M+ cations |

| Quantified Difference | Complete absence of metal cations |

| Conditions | Anhydrous organic synthesis conditions. |

This provides a route to cleaner reaction profiles, higher yields, and alternative selectivity for metal-sensitive substrates where standard ionic strong bases are unsuitable.

Safer In-Situ Metal Amide Base Generation

Ideal for processes requiring strong amide bases like lithium diethylamide where the direct handling of volatile precursors like diethylamine poses significant safety, environmental, or process control challenges. The high boiling point of N,N-Bis(trimethylsilyl)ethylamine makes it a preferred procurement choice for improving operational safety and simplifying material handling at both pilot and production scales.

Deprotonation in Non-Polar Solvents

A primary choice for syntheses requiring a strong, non-nucleophilic base in hydrocarbon solvents (e.g., hexane, toluene, xylenes). Its high solubility allows for homogeneous reaction conditions where ionic bases like LiHMDS or KHMDS would have limited solubility, preventing reliance on potentially reactive etheral co-solvents.

Metal-Sensitive Compound Synthesis

Specified for deprotonation steps in the synthesis of complex molecules, organometallic reagents, or polymerization catalysts where the presence of alkali metal cations from traditional amide bases is known to cause decomposition, transmetalation, or catalyst inhibition. Its use as a metal-free strong base can be critical for achieving high yields and product purity in these sensitive systems.

Application Fit Matrix

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive

Other CAS

Wikipedia

Explore Compound Types